2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
The compound 2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one features a fused tetracyclic core comprising a 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold. Key substituents include:
- A 3-hydroxy group at position 2.
- A 4-methyl group at position 3.
- A (2E)-3-(dimethylamino)prop-2-enoyl moiety at position 2.
The tetrahydro ring system enhances lipophilicity and conformational rigidity compared to non-hydrogenated chromenones.
Properties
IUPAC Name |
2-[(E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-11-17(22)15(16(21)8-9-20(2)3)10-14-12-6-4-5-7-13(12)19(23)24-18(11)14/h8-10,22H,4-7H2,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAJBQOBGWGMW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1O)C(=O)/C=C/N(C)C)C3=C(CCCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , also referred to as 4-(N,N-dimethylamino)cinnamoyl-CoA , has garnered attention in recent research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C₃₂H₄₇N₈O₁₇P₃S
- Molecular Weight : 940.745 g/mol
- CAS Number : 1056165-71-9
Structural Characteristics
The compound features a complex structure characterized by a benzo[c]chromen backbone modified with a dimethylamino prop-2-enoyl moiety. This structural configuration is critical for its biological activity.
Research indicates that this compound operates primarily through the inhibition of specific enzymes involved in metabolic pathways. It has been shown to convert unsaturated trans-2-enoyl-CoA species into corresponding hydroxyacyl-CoA species via hydration reactions. This enzymatic activity is crucial for fatty acid metabolism and energy production in cells .
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells and HT-29 colorectal carcinoma cells. The half-maximal inhibitory concentration (IC50) values indicate potent antiproliferative activity, with values ranging from 0.2 to 1.7 µM in some derivatives .
- Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated effective inhibition comparable to standard drugs like donepezil .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of the compound, suggesting it may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.55 - 1.20 | |
| Anticancer | HT-29 | 0.20 - 1.70 | |
| Cholinesterase Inhibition | AChE | 13.62 - 33.00 | |
| Anti-inflammatory | Cytokine Modulation | N/A |
Notable Research Findings
- A study conducted on various synthesized analogs indicated that derivatives of this compound showed enhanced anticancer activity compared to traditional chemotherapeutics like doxorubicin .
- Molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression and inflammation, indicating potential therapeutic applications .
Toxicology and Safety Profile
While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound for therapeutic use. Current data suggest moderate toxicity levels; however, further studies are required to establish a clear understanding.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Properties :
- Studies have shown that derivatives of benzochromenes can inhibit cancer cell proliferation. For example, compounds similar to 2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Activity :
- Neuroprotective Research :
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with analogs based on core structure, substituents, and molecular properties:
Research Findings and Implications
Crystallographic Data
Pharmacological Potential
- While direct biological data for the target compound is unavailable, analogs with dimethylamino acryloyl groups (e.g., ) show activity against bacterial pathogens and cancer cell lines, suggesting comparable targets .
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use fume hoods for synthesis/purification steps due to potential irritancy (dimethylamino groups). Refer to SDS guidelines for spill management (neutralize with dilute acetic acid) and emergency exposure protocols (e.g., eye irrigation with saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
